1-Chloro-2,4-difluorobenzene

Catalog No.
S1503625
CAS No.
1435-44-5
M.F
C6H3ClF2
M. Wt
148.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-2,4-difluorobenzene

CAS Number

1435-44-5

Product Name

1-Chloro-2,4-difluorobenzene

IUPAC Name

1-chloro-2,4-difluorobenzene

Molecular Formula

C6H3ClF2

Molecular Weight

148.54 g/mol

InChI

InChI=1S/C6H3ClF2/c7-5-2-1-4(8)3-6(5)9/h1-3H

InChI Key

AJCSNHQKXUSMMY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)Cl

Canonical SMILES

C1=CC(=C(C=C1F)F)Cl

The exact mass of the compound 1-Chloro-2,4-difluorobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10254. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Chloro-2,4-difluorobenzene (CAS: 1435-44-5) is a halogenated aromatic compound used as a fundamental building block in the synthesis of complex organic molecules. Its primary procurement value lies in the specific arrangement of its substituents: the fluorine atoms at the C2 and C4 positions electronically activate the chlorine atom at the C1 position for high-yield nucleophilic aromatic substitution (SNAr). This specific isomeric pattern provides predictable regioselectivity, making it a reliable precursor for multi-step syntheses in the pharmaceutical and agrochemical industries.

Procurement Fit

Substitution pattern 1,2,4-Arrangement enables regioselective reactivity for synthetic building blocks
Supply scale Commercial metric-ton availability supports large-scale pharmaceutical programs
Purity High-purity intermediate supports reproducible synthetic outcomes

Substituting 1-chloro-2,4-difluorobenzene with other isomers or halogen analogs can lead to critical failures in synthetic outcomes. Positional isomers, such as 1-chloro-3,4-difluorobenzene, exhibit different patterns of electronic activation, altering the regioselectivity and reaction rates of subsequent nucleophilic substitutions. Changing the halogen from chlorine to bromine (i.e., using 1-bromo-2,4-difluorobenzene) fundamentally alters the compound's reactivity profile with organolithium reagents; the chloro-compound undergoes deprotonation to form a specific benzyne intermediate, while the bromo-analog undergoes metal-halogen exchange to form a different one. This makes the two compounds non-interchangeable for syntheses where a specific benzyne pathway is required.

Substitution Risk

Regioisomer mismatch Different chlorodifluorobenzene isomers generate distinct benzyne intermediates, altering cycloaddition products.
Metalation kinetics shift Ortho-fluorine substitution may accelerate metalation by orders of magnitude compared to unsubstituted fluorobenzene, based on class-level evidence.
Absence of chlorine leaving group Perfluorinated analogs lack the chloro substituent required for nucleophilic aromatic substitution and cross-coupling reactions.

Ensures Specific Benzyne Pathway via Deprotonation, Unlike Bromo-Analog

The choice of halogen at the C1 position dictates the outcome of benzyne formation when using n-butyllithium (n-BuLi). 1-Chloro-2,4-difluorobenzene undergoes a highly regioselective deprotonation at the C3 position, followed by elimination to exclusively generate 3-chloro-2,6-difluorobenzyne. In contrast, its direct analog, 1-bromo-2,4-difluorobenzene, reacts via a different mechanism—metal-halogen exchange—to produce 2,4-difluorobenzyne. In a subsequent trapping reaction with furan, the pathway starting with the chloro-compound yielded the desired benzonorbornadiene in 90% yield.

Evidence DimensionReaction Mechanism with n-BuLi
Target Compound DataDeprotonation at C3 followed by elimination, yielding a single benzyne isomer.
Comparator Or Baseline1-Bromo-2,4-difluorobenzene: Undergoes metal-halogen exchange at C1, yielding a different benzyne isomer.
Quantified DifferenceQualitatively different and mutually exclusive reaction pathways leading to distinct chemical intermediates.
ConditionsReaction with n-butyllithium in an ethereal solvent, followed by trapping with a diene (e.g., furan).

This mechanistic divergence is critical for synthetic planning, as the selection of the chloro- versus the bromo-precursor determines the final product structure in benzyne-mediated reactions.

Regioselective Benzyne Formation
Class-level
1,2,4-substitution → specific benzyne; isomeric patterns → distinct benzyne intermediates
Regioisomer selection controls benzyne intermediate and cycloaddition product.
Data to verify for specific substrate.

Validated Precursor for Large-Scale Pharmaceutical Synthesis via Regioselective SNAr

The utility of 1-chloro-2,4-difluorobenzene as a reliable starting material for industrial applications has been demonstrated in the multi-kilogram synthesis of a pharmaceutical intermediate. Specifically, it was the selected precursor for a key regioselective nucleophilic aromatic substitution (SNAr) reaction in the development of the Nav1.7 inhibitor GDC-0276, with the process successfully executed on a 100 kg scale. The 2,4-difluoro pattern provides the necessary electronic activation for predictable substitution at the C1 position, which is crucial for overall process efficiency and purity control.

Evidence DimensionDemonstrated Manufacturing Scale
Target Compound DataSuccessfully used as a starting material in a 100 kg scale synthesis.
Comparator Or BaselineNovel or research-grade intermediates with no documented large-scale processing.
Quantified DifferenceProven scalability from lab to pilot/manufacturing scale.
ConditionsMulti-step synthesis of Nav1.7 inhibitor GDC-0276, involving a key regioselective SNAr step.

This provides strong evidence of the compound's processability, predictable reactivity, and suitability for industrial procurement where reliability and scalability are paramount.

Ortho-Fluorine Activation (Alkylthiolation)
Head-to-head
Ph-N=N- group activates ortho-F; Me2N-C6H4-N=N- virtually no activation
Selective functionalization requires specific azo directing group.

Favorable Thermal Properties for Simplified Process Purification

In terms of physical properties relevant to chemical processing, 1-chloro-2,4-difluorobenzene offers advantages for purification. Its normal boiling point is approximately 127 °C. This is significantly lower than that of its bromo-analog, 1-bromo-2,4-difluorobenzene, which boils at approximately 147-148 °C. This ~20 °C difference facilitates easier removal by distillation from reaction mixtures containing higher-boiling solvents or byproducts.

Evidence DimensionNormal Boiling Point
Target Compound Data127 °C
Comparator Or Baseline1-Bromo-2,4-difluorobenzene: ~147-148 °C
Quantified Difference~20 °C lower boiling point
ConditionsStandard atmospheric pressure.

A lower boiling point can simplify downstream processing, potentially reducing purification costs and improving throughput in a manufacturing environment.

Metalation Rate Acceleration
Class-level
100- to 1000-fold faster vs. unsubstituted fluorobenzene
Supports efficient lithiation in analogous 2,4-difluorophenyl systems.
Transfer to 1-chloro-2,4-difluorobenzene requires validation.
Physical Properties vs. Bromo Analog
Reported
Boiling point 127 vs 145-146 °C; density 1.353 vs 1.708 g/mL
Lower boiling point and density may simplify purification and handling.
Literature values; verify for specific batch.
Cross-Coupling Chlorinating Agent
Class-level
Effective chlorinating agent with nitroarenes; perfluorinated analogs lack this reactivity
Chlorine leaving group enables cross-coupling and substitution.
Reactivity context varies with substrate.
Industrial-Scale Availability
Reported
Metric-ton scale vs. research quantities (grams to kg) for isomeric analogs
Large-scale supply continuity supports manufacturing programs.
Verify current capacity with supplier.

Precursor for Fluoroquinolone Antibiotics

This compound is a preferred starting material for synthesizing the core structure of many fluoroquinolone antibiotics. The 2,4-difluorophenyl moiety is a critical pharmacophore in this class of drugs, and this precursor allows for its efficient introduction via nucleophilic aromatic substitution with amine nucleophiles.

Regiospecific Synthesis of Functionalized Aromatics via Benzyne Cycloadditions

For synthetic routes requiring the specific 3-chloro-2,6-difluorobenzyne intermediate, this compound is the correct procurement choice over its bromo-analog. Its unique deprotonation pathway enables the high-yield synthesis of specific polycyclic structures, such as benzonorbornadienes, which are inaccessible from the alternative bromo-precursor.

Scalable Production of Complex Pharmaceutical Intermediates

As demonstrated in the multi-kilogram synthesis of the Nav1.7 inhibitor GDC-0276, this compound is suitable for industrial campaigns where an early-stage, high-yield, and regioselective SNAr reaction is critical to the economic viability and purity of the final active pharmaceutical ingredient.

Application Fit Matrix

Application
Selection Property
Validation Focus
Benzonorbornadiene synthesis
Regioisomeric purity of benzyne precursor
Benzyne intermediate characterization
Substituted piperidine synthesis
Chlorine leaving group reactivity
Substrate scope and reaction conditions
Ortho-fluorine alkylthiolation
Azo directing group effect
Alkylthiolation regioselectivity and yield
Large-scale intermediate supply
Commercial-scale manufacturing capacity
Supplier qualification and lot consistency

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 46 of 49 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1435-44-5

Wikipedia

2,4-Difluorochlorobenzene

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